Mal-C5-N-bis(PEG2-C2-acid): A Technical Guide for Drug Development Professionals
Mal-C5-N-bis(PEG2-C2-acid): A Technical Guide for Drug Development Professionals
An In-depth Examination of a Bifunctional Linker for Advanced Antibody-Drug Conjugates
Mal-C5-N-bis(PEG2-C2-acid) is a heterobifunctional linker molecule designed for the development of antibody-drug conjugates (ADCs). Its unique structure, featuring a maleimide (B117702) group at one end and a branched bis(PEG2-C2-acid) moiety at the other, offers a versatile platform for the next generation of targeted therapeutics. This technical guide provides a comprehensive overview of its properties, applications, and the methodologies for its implementation in ADC development.
Core Properties and Specifications
Mal-C5-N-bis(PEG2-C2-acid) is a viscous liquid at room temperature. Its key chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and use in conjugation protocols.
| Property | Value | Reference |
| Molecular Formula | C24H38N2O11 | [1] |
| Molecular Weight | 530.57 g/mol | [1] |
| CAS Number | 3026691-12-0 | [1] |
| Appearance | Viscous Liquid | [2] |
| Purity | ≥95% | [2] |
| Storage Conditions | 2-8°C, protect from light.[1][2] In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
Functional Architecture and Applications in ADC Development
The molecular architecture of Mal-C5-N-bis(PEG2-C2-acid) is central to its utility in creating advanced ADCs. The molecule consists of three key functional components:
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Maleimide Group: This functional group provides a highly specific reaction site for covalent attachment to thiol (-SH) groups. In the context of ADCs, this is typically used for conjugation to cysteine residues on a monoclonal antibody (mAb). These cysteine residues can be natively present or introduced through genetic engineering. The reaction between a maleimide and a thiol forms a stable thioether bond.
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Polyethylene (B3416737) Glycol (PEG) Spacers: The two short polyethylene glycol (PEG2) chains incorporated into the linker structure serve several critical functions. They increase the overall hydrophilicity of the linker-payload complex, which can improve the solubility and reduce the aggregation of the final ADC product. Furthermore, the PEG spacers provide spatial separation between the antibody and the cytotoxic payload, which can help to maintain the antibody's binding affinity and reduce steric hindrance.
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Bis(Carboxylic Acid) Terminus: The presence of two terminal carboxylic acid groups allows for the attachment of two molecules of a cytotoxic payload, or a combination of different molecules, such as a payload and an imaging agent. This bifunctionality is a key feature, enabling the development of dual-payload ADCs, which can be advantageous for overcoming tumor heterogeneity and drug resistance.
The primary application of Mal-C5-N-bis(PEG2-C2-acid) is in the construction of ADCs for targeted cancer therapy. The resulting ADCs are designed to selectively deliver potent cytotoxic agents to tumor cells that express a specific target antigen, thereby minimizing systemic toxicity.
Experimental Protocols
The following sections outline generalized experimental protocols for the conjugation of Mal-C5-N-bis(PEG2-C2-acid) to an antibody and subsequent payload attachment. These protocols are intended as a starting point and may require optimization based on the specific antibody, payload, and desired final product characteristics.
Antibody-Linker Conjugation (Maleimide-Thiol Reaction)
This protocol describes the conjugation of the maleimide group of the linker to the thiol groups of a reduced antibody.
Materials:
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Monoclonal antibody (mAb) with accessible cysteine residues
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Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
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Mal-C5-N-bis(PEG2-C2-acid)
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Conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 6.5-7.5)
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Quenching reagent (e.g., N-acetylcysteine)
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Purification system (e.g., size-exclusion chromatography (SEC))
Procedure:
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Antibody Reduction:
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Dissolve the antibody in conjugation buffer to a final concentration of 1-10 mg/mL.
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Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.
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Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds and expose the free thiol groups.
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Remove the excess reducing agent using a desalting column or dialysis against the conjugation buffer.
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Linker Conjugation:
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Immediately after the removal of the reducing agent, add a 5-20 fold molar excess of Mal-C5-N-bis(PEG2-C2-acid) (dissolved in a small amount of a compatible organic solvent like DMSO if necessary) to the reduced antibody solution.
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Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
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Quenching:
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To cap any unreacted maleimide groups, add a 2-5 fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of the linker.
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Incubate for 20-30 minutes at room temperature.
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Purification:
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Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) to remove unreacted linker, quenching reagent, and any aggregated protein.
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Collect the fractions corresponding to the monomeric antibody-linker conjugate.
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Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy and mass spectrometry.
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Payload Attachment to the Bis(Carboxylic Acid) Terminus
This protocol describes the conjugation of an amine-containing payload to the carboxylic acid groups of the antibody-linker conjugate.
Materials:
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Purified antibody-linker conjugate
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Amine-containing cytotoxic payload
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or sulfo-NHS
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Activation buffer (e.g., MES buffer, pH 5.5-6.5)
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Reaction buffer (e.g., PBS, pH 7.2-7.5)
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Purification system (e.g., SEC or hydrophobic interaction chromatography (HIC))
Procedure:
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Activation of Carboxylic Acids:
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Buffer exchange the antibody-linker conjugate into the activation buffer.
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Add a 10-50 fold molar excess of EDC and NHS (or sulfo-NHS) to the antibody-linker conjugate solution.
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Incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups by forming an NHS ester intermediate.
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Payload Conjugation:
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Immediately after activation, adjust the pH of the solution to 7.2-7.5 by adding reaction buffer.
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Add a 5-20 fold molar excess of the amine-containing payload (dissolved in a suitable solvent) to the activated antibody-linker conjugate.
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Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
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Purification:
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Purify the final ADC using an appropriate chromatography method (e.g., SEC or HIC) to remove unreacted payload and other reagents.
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Collect the fractions containing the purified ADC.
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Characterization:
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Characterize the final ADC for purity, aggregation, drug-to-antibody ratio (DAR), and biological activity (e.g., antigen binding and in vitro cytotoxicity).
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Visualizing the Process: Workflows and Mechanisms
To better illustrate the experimental processes and the mechanism of action of ADCs constructed with this linker, the following diagrams are provided.
Caption: Experimental workflow for dual-payload ADC synthesis.
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
Mal-C5-N-bis(PEG2-C2-acid) represents a sophisticated and valuable tool in the field of antibody-drug conjugate development. Its bifunctional nature, combined with the beneficial properties of PEGylation, allows for the creation of novel ADCs with the potential for enhanced therapeutic efficacy. The ability to attach two distinct payloads opens up new avenues for addressing the challenges of tumor heterogeneity and drug resistance. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers and scientists working to harness the potential of this innovative linker in the design of next-generation cancer therapies.
